
Ethyl diphenylacetate
Overview
Description
Ethyl diphenylacetate, also known as diphenylacetic acid ethyl ester, is an organic compound with the molecular formula C16H16O2 and a molecular weight of 240.30 g/mol . It is a colorless liquid that is used in various chemical and pharmaceutical applications. The compound is known for its stability and relatively low reactivity, making it a useful intermediate in organic synthesis.
Preparation Methods
Acid-Catalyzed Esterification
The most straightforward method for synthesizing ethyl diphenylacetate involves the direct esterification of diphenylacetic acid with ethanol, facilitated by a strong acid catalyst. This approach follows the general reaction:
Catalysts and Conditions :
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Sulfuric acid (HSO) : A traditional catalyst, typically used at 5–10 mol% loading. Reactions proceed at reflux temperatures (78–110°C) for 6–12 hours, achieving yields of 70–85% .
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p-Toluenesulfonic acid (p-TsOH) : Offers milder conditions, with comparable yields (75–88%) at lower temperatures (60–80°C) .
Process Optimization :
A study comparing HSO and p-TsOH demonstrated that the latter reduces side reactions such as ether formation, particularly when water is removed via azeotropic distillation using toluene . For example, a 1:3 molar ratio of diphenylacetic acid to ethanol with p-TsOH (8 mol%) at 70°C for 8 hours yielded 89% product .
Acyl Chloride Alkylation
An alternative route involves the reaction of diphenylacetyl chloride with ethanol in the presence of a base, such as pyridine or triethylamine:
Advantages :
Synthesis of Diphenylacetyl Chloride :
Diphenylacetic acid is treated with thionyl chloride (SOCl) or oxalyl chloride [(COCl)] at 40–60°C. The resulting acyl chloride is purified via vacuum distillation before esterification .
Case Study :
Using SOCl (1.2 equivalents) in dichloromethane at 50°C for 2 hours, diphenylacetyl chloride was obtained in 94% yield. Subsequent reaction with ethanol (1.5 equivalents) and pyridine at 25°C for 1 hour produced this compound in 92% yield .
Lewis Acid-Catalyzed Methods
Lewis acids, such as aluminum chloride (AlCl) or zinc chloride (ZnCl), enhance electrophilic activation in esterification. This method is particularly effective for substrates with steric hindrance:
Key Findings :
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AlCl (10 mol%) at 80°C for 5 hours achieves 82% yield, outperforming HSO under similar conditions .
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Ionic liquids, such as 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), have been explored as green alternatives, yielding 78–85% product at 70°C .
Industrial Application :
A patented continuous-flow process using AlCl immobilized on silica gel reported 89% conversion with a residence time of 30 minutes, highlighting scalability .
Enzymatic Esterification
Biocatalytic methods employ lipases (e.g., Candida antarctica Lipase B) in non-aqueous media. This approach is eco-friendly but less common due to higher costs:
Conditions :
Limitations :
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Enzyme denaturation at elevated temperatures.
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Requires rigorous solvent drying.
Comparative Analysis of Methods
Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Acid-Catalyzed | HSO | 70–110 | 6–12 | 70–85 |
Acyl Chloride Alkylation | Pyridine | 25 | 1–2 | 90–95 |
Lewis Acid | AlCl | 80 | 5 | 82 |
Enzymatic | Lipase B | 35–45 | 24–48 | 65–75 |
Industrial Production Techniques
Large-scale synthesis prioritizes cost efficiency and minimal waste. Key strategies include:
Continuous-Flow Reactors :
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Reduce reaction time and improve heat transfer.
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Example: Tubular reactor with AlCl catalyst achieving 89% yield at 80°C .
Solvent Recycling :
Scientific Research Applications
Scientific Research Applications
Ethyl diphenylacetate has a variety of scientific applications, including:
- Organic Synthesis : It serves as a reagent in organic synthesis for creating various organic compounds.
- Biological Studies : Investigated for its potential biological activities such as antimicrobial and anti-inflammatory properties.
- Pharmaceutical Development : Used as an intermediate in the synthesis of active pharmaceutical ingredients.
- Analytical Chemistry : Functions as a certified reference material for method development in analytical applications.
Organic Synthesis
This compound is utilized in the synthesis of complex organic molecules. It is particularly valuable in reactions involving nucleophilic substitutions and can be transformed into various derivatives through oxidation and reduction processes.
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Converts to corresponding oxides | Potassium permanganate, hydrogen peroxide |
Reduction | Forms amines or other reduced derivatives | Lithium aluminum hydride, sodium borohydride |
Substitution | Produces substituted derivatives | Alkyl halides, acyl chlorides |
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains and shows potential anti-inflammatory effects. A study demonstrated its efficacy against pathogens like Staphylococcus aureus and Escherichia coli, making it a candidate for pharmaceutical applications targeting infections.
Pharmaceutical Development
This compound has been explored for its role in developing antiviral agents. Its derivatives have shown promise against viruses such as HIV and paramyxoviruses. For instance, compounds derived from this compound have been tested for their ability to inhibit viral replication in vitro .
Analytical Chemistry
As a certified reference material, this compound is used in analytical chemistry to standardize methods and validate results. Its precise chemical properties make it suitable for quality control in pharmaceutical manufacturing .
Case Study 1: Antiviral Properties
A significant study investigated the antiviral properties of this compound derivatives against HIV-1. The results indicated profound inhibition of cytopathic effects in lymphoblastoid cells treated with specific derivatives of the compound. The study provided insights into the compound's mechanism of action and potential therapeutic applications .
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The findings highlighted the compound's ability to disrupt bacterial cell membranes, leading to cell death. This property positions it as a potential lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of ethyl diphenylacetate primarily involves its role as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of diphenylacetic acid and ethanol. In reduction reactions, the ester group is reduced to an alcohol group, forming diphenylmethanol . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Diphenylacetic acid: The parent acid of ethyl diphenylacetate.
Mthis compound: Another ester derivative of diphenylacetic acid.
Ethyl phenylacetate: A structurally similar compound with one phenyl group instead of two.
Uniqueness: this compound is unique due to its stability and relatively low reactivity, which makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions, such as hydrolysis and reduction, also adds to its versatility in scientific research and industrial applications .
Biological Activity
Ethyl diphenylacetate is an organic compound with significant biological activity, particularly in pharmacological applications. This article explores its mechanisms of action, comparative studies, and relevant case studies, providing a comprehensive overview of its biological properties.
Chemical Structure and Properties
This compound has the chemical formula CHO and features an ester functional group. Its structure consists of two phenyl rings attached to an acetate moiety, which contributes to its hydrophobic characteristics and potential interactions with biological molecules.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can form hydrogen bonds due to the presence of its ester group, influencing the activity of proteins and enzymes. Additionally, the hydrophobic nature of the diphenylacetate moiety allows it to interact with the hydrophobic regions of proteins, potentially altering their function and activity .
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound and its derivatives:
- Antihistaminic Activity : A study on basic derivatives of this compound demonstrated significant antihistaminic effects. The derivatives were tested against histamine-induced responses in animal models, showing varying degrees of efficacy .
- Antispasmodic Effects : The same study highlighted the antispasmodic properties of these derivatives, making them potential candidates for treating gastrointestinal disorders .
Comparative Studies
This compound can be compared with similar compounds to understand its unique properties:
Compound Name | Structure Description | Biological Activity |
---|---|---|
Ethyl 2-amino-2-phenylacetate | One phenyl group | Different chemical properties; less potent than diphenyl derivative |
Ethyl 2-amino-2,2-diphenylpropanoate | Additional methyl group | Increased reactivity; varied biological activity |
These comparisons highlight how structural modifications can influence the biological effects of related compounds.
Case Studies and Research Findings
- Study on Antimicrobial Potentiation : this compound was evaluated for its ability to enhance the effectiveness of antibiotics against Escherichia coli. The results indicated a significant reduction in minimum inhibitory concentration (MIC) when combined with certain antibiotics, suggesting a potentiating effect that could be leveraged in clinical settings .
- Cell-Killing Mechanisms : Research involving photoactivated cell-killing mechanisms demonstrated that compounds related to this compound could induce cell death upon irradiation. The study found that higher concentrations led to necrosis-like cell death, while lower concentrations triggered apoptotic changes, illustrating the compound's potential in photodynamic therapy .
- Comparative Pharmacological Effects : A comparative analysis involving various derivatives showed that modifications to the this compound structure could enhance or diminish specific pharmacological effects, such as antihistaminic and antispasmodic activities. This underscores the importance of structural optimization in drug design .
Q & A
Basic Research Questions
Q. What are the validated analytical methods for characterizing ethyl diphenylacetate purity in synthetic products?
- Methodological Answer : this compound purity can be determined using HPLC with UV detection (λ = 218–260 nm) or GC with flame ionization detection. For structural confirmation, combine H/C NMR (δ 5.02–7.85 ppm for aromatic protons) and IR spectroscopy (key peaks: 1758 cm for ester C=O stretch, 698 cm for phenyl ring vibrations). Elemental analysis (C: 76.65–82.05%, H: 5.51–5.63%) provides additional validation . Reference standards (CAS 3468-99-3) should be used for calibration .
Q. What synthetic routes are commonly employed for this compound preparation?
- Methodological Answer : A two-step synthesis involves:
Esterification : React diphenylacetic acid with ethanol under acid catalysis (e.g., HSO) at reflux.
Purification : Distill under reduced pressure (b.p. ~285°C at 20 mmHg) and recrystallize from ether/hexane.
Alternative methods include transesterification of mthis compound with ethanol in THF using n-BuLi at −78°C (74% yield) .
Q. How can researchers address discrepancies in reported melting points for this compound derivatives?
- Methodological Answer : Variations in melting points (e.g., 47.5°–79.5°C for bis-diphenylacetate derivatives) may arise from polymorphic forms or residual solvents. Perform differential scanning calorimetry (DSC) to identify phase transitions and characterize crystals via X-ray diffraction. Consistently report recrystallization solvents and drying conditions .
Advanced Research Questions
Q. How do steric effects influence the enantioselective synthesis of this compound derivatives?
- Methodological Answer : Bulky substituents on catalysts (e.g., (S)-propylene oxide) control stereochemistry by restricting transition-state geometries. Use kinetic resolution (e.g., chiral GC columns) to determine enantiomeric excess (ee). Computational modeling (DFT) can predict energy barriers for competing pathways .
Q. What strategies optimize reaction yields in low-temperature (−78°C) organometallic syntheses of this compound?
- Methodological Answer : Maintain strict anhydrous conditions (dry THF, N atmosphere). Pre-cool reagents to −78°C before addition to minimize side reactions. Monitor reaction progress via in situ IR spectroscopy for real-time ester carbonyl peak tracking (1735–1761 cm) .
Q. How can conflicting HPLC/GC purity data for this compound be resolved?
- Methodological Answer : Discrepancies may stem from column selectivity (e.g., C18 vs. polar phases) or detector sensitivity. Cross-validate using orthogonal methods:
- GC-MS : Detect volatile impurities (e.g., residual ethanol).
- HPLC-DAD : Identify non-volatile contaminants (e.g., diphenylacetic acid).
- Karl Fischer titration : Quantify water content, which affects ester stability .
Q. What are the limitations of using this compound as a photoresist dissolution inhibitor?
- Methodological Answer : While bis-diphenylacetate derivatives improve photoresist resolution (λ = 218–260 nm), their high molecular weight (CHO) may reduce solubility in standard developers (e.g., tetramethylammonium hydroxide). Optimize formulations by blending with lower-MW esters (e.g., methyl phthalate) to balance dissolution kinetics .
Q. Data Presentation and Analysis Guidelines
- Tables : Include retention times (HPLC/GC), NMR shifts, and elemental analysis results (calculated vs. observed).
- Statistical Tests : Apply ANOVA for batch-to-batch variability analysis (e.g., purity across 5 syntheses).
- Uncertainty Reporting : Quantify instrument error (e.g., ±0.1°C for melting points) and propagate through calculations .
Properties
IUPAC Name |
ethyl 2,2-diphenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-2-18-16(17)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPHPZOQIVEWHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188234 | |
Record name | Ethyl diphenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3468-99-3 | |
Record name | Ethyl diphenylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003468993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl diphenylacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17496 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl diphenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3468-99-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL DIPHENYLACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ89QF16O3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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